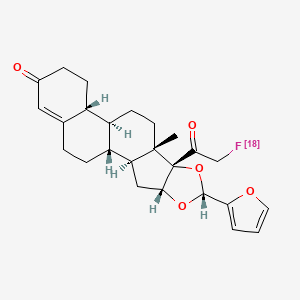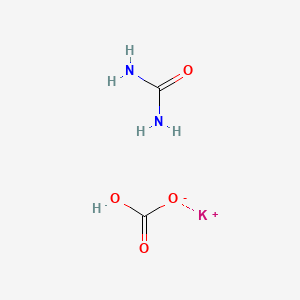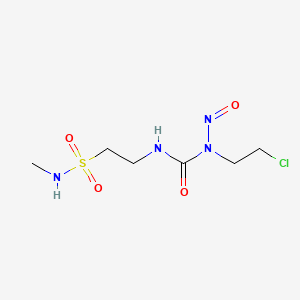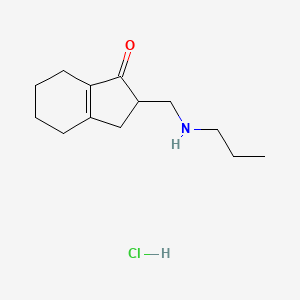
2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxathiolan, 5ClC-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is part of the broader class of oxathiolanes, which are known for their biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxathiolan, 5ClC-(-)-alpha typically involves the cycloaddition of thioketones with acetylenedicarboxylic acid. This reaction is carried out under mild conditions and often yields the desired product in high purity and good yield . Another common method involves the reaction of aldehydes with thioglycolic acid under reflux conditions in benzene .
Industrial Production Methods
Industrial production of Oxathiolan, 5ClC-(-)-alpha may involve the use of advanced catalytic processes to enhance yield and selectivity. Enzymatic methods, such as those employing lipase candida antarctica, have also been explored for their high enantioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxathiolan, 5ClC-(-)-alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
Oxathiolan, 5ClC-(-)-alpha has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxathiolan, 5ClC-(-)-alpha involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo phosphorylation to form active triphosphate derivatives that inhibit viral replication . The compound’s sulfur atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane: Known for its use in nucleoside analogues and antiviral drugs.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but different applications.
Uniqueness
Oxathiolan, 5ClC-(-)-alpha stands out due to its specific structural features and the presence of a chlorine atom, which imparts unique reactivity and biological activity. Its ability to form stable complexes and undergo selective reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
149819-52-3 |
|---|---|
Formule moléculaire |
C8H10ClN3O3S |
Poids moléculaire |
263.70 g/mol |
Nom IUPAC |
4-amino-5-chloro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10ClN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
Clé InChI |
SUAKTABSHMTKSV-WDSKDSINSA-N |
SMILES isomérique |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Cl |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


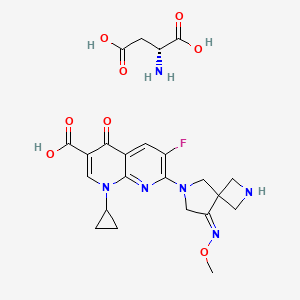
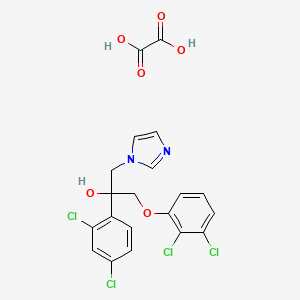
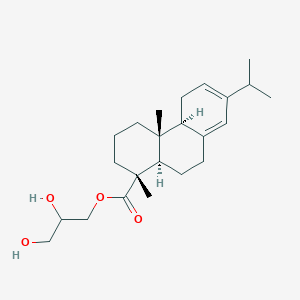
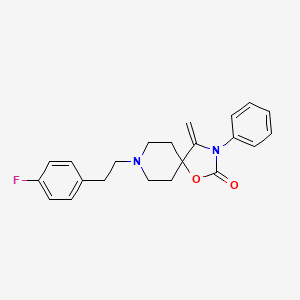
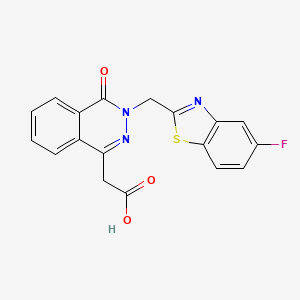
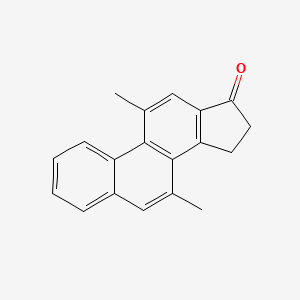

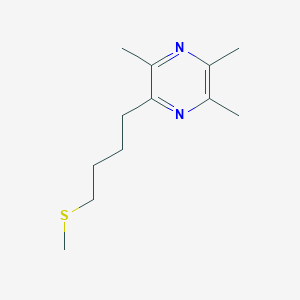
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
